molecular formula C19H24FNO B2619980 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE CAS No. 433307-25-6

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE

Katalognummer: B2619980
CAS-Nummer: 433307-25-6
Molekulargewicht: 301.405
InChI-Schlüssel: JUUVPLBAMVHVMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a fluorobenzamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The fluorobenzamide group adds unique chemical properties, including potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the reaction of 1-bromoadamantane with 2-(4-fluorobenzamido)ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The fluorobenzamide group can form hydrogen bonds and other interactions with biological targets, leading to its biological activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

  • N-(adamantan-1-yl)-4-fluorobenzamide
  • N-(adamantan-1-yl)-4-chlorobenzamide
  • N-(adamantan-1-yl)-4-bromobenzamide

Comparison: N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is unique due to the presence of the ethyl linker between the adamantane and benzamide groups. This linker can influence the compound’s flexibility and ability to interact with biological targets compared to its analogs. The fluorine atom also imparts distinct electronic properties, affecting its reactivity and biological activity .

Biologische Aktivität

N-[2-(Adamantan-1-yl)ethyl]-4-fluorobenzamide, a compound with the molecular formula C19H24FNO\text{C}_{19}\text{H}_{24}\text{F}\text{N}\text{O} and a molecular weight of approximately 301.39 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

This compound is hypothesized to interact with various biological targets, primarily through modulation of receptor activity. Its structure, characterized by the adamantane moiety, suggests potential interactions with G-protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

  • GPCR Modulation : The compound may act as a modulator of specific GPCRs, influencing pathways related to inflammation and neuroprotection. GPCRs are known for their role in mediating cellular responses to external stimuli, making them significant targets for therapeutic agents.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable biological activity:

  • Antiproliferative Effects : Studies indicate that the compound inhibits the proliferation of specific cancer cell lines, potentially through apoptosis induction pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.

In Vivo Studies

Research involving animal models has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Neuroprotective Effects : Animal studies have reported neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage and improve cognitive functions.
  • Behavioral Assessments : Behavioral tests in rodents have indicated that the compound may enhance memory and learning capabilities, further supporting its potential as a therapeutic agent for cognitive disorders.

Case Study 1: Neuroprotection in Alzheimer's Model

A study conducted on transgenic mice expressing amyloid precursor protein (APP) demonstrated that treatment with this compound resulted in:

  • Reduced Amyloid Plaque Formation : Quantitative analysis showed a significant decrease in amyloid plaques compared to control groups.
  • Improved Cognitive Function : Behavioral tests revealed enhanced memory retention and spatial learning abilities.

Case Study 2: Anti-inflammatory Effects

In a model of induced arthritis, administration of this compound led to:

  • Decreased Inflammatory Cytokines : Serum levels of pro-inflammatory cytokines were significantly lower in treated animals.
  • Improved Joint Functionality : Histological analysis indicated reduced synovial inflammation and improved joint integrity.

Data Table

PropertyValue
Molecular FormulaC19H24FNO
Molecular Weight301.39 g/mol
Biological TargetsGPCRs, Enzymes
Antiproliferative ActivityYes
Anti-inflammatory ActivityYes
Neuroprotective EffectsYes

Eigenschaften

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUVPLBAMVHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.